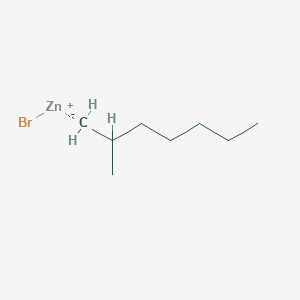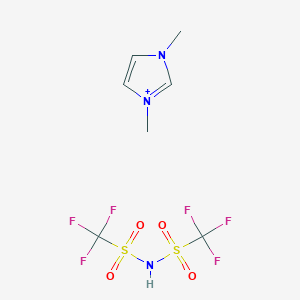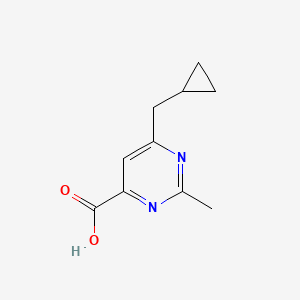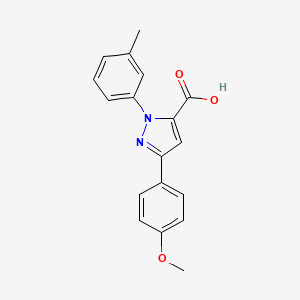![molecular formula C13H8BrF3OZn B14879827 4-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14879827.png)
4-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used primarily in organic synthesis. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its nucleophilic properties, making it useful in various cross-coupling reactions to form new carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE typically involves the reaction of 4-bromo-3-(trifluoromethoxy)benzene with zinc in the presence of a catalyst. The reaction is carried out in THF to stabilize the organozinc compound. The general reaction scheme is as follows:
Reactants: 4-bromo-3-(trifluoromethoxy)benzene, zinc powder, THF.
Catalyst: A suitable catalyst such as palladium or nickel.
Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the product, which is then stored and transported in THF to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, electrophiles such as alkyl halides or aryl halides.
Conditions: Reactions are typically carried out in THF under an inert atmosphere at moderate temperatures (e.g., 25-80°C).
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the electrophile used .
Scientific Research Applications
4-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drug candidates through the synthesis of bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE involves its role as a nucleophile in cross-coupling reactions. The organozinc compound donates its phenyl group to an electrophile in the presence of a catalyst, forming a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium or nickel catalyst used in the reaction .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylmagnesium bromide: Another organometallic compound used in similar cross-coupling reactions.
4-(Trifluoromethyl)phenylmagnesium bromide: Used in Grignard reactions and similar nucleophilic substitution reactions.
Uniqueness
4-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE is unique due to its specific trifluoromethoxy substitution, which imparts distinct electronic properties that can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly valuable in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C13H8BrF3OZn |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
bromozinc(1+);1-phenyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-13(15,16)17-12-8-4-7-11(9-12)10-5-2-1-3-6-10;;/h2-9H;1H;/q-1;;+2/p-1 |
InChI Key |
KVTNDDDXEVXEEI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide](/img/structure/B14879749.png)



![3-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-4H-[1,2,4]triazin-5-one](/img/structure/B14879773.png)

![2-(butan-2-ylsulfanyl)-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879777.png)






![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14879826.png)
